molecular formula C5H9Br2N3 B2904982 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide CAS No. 2155855-21-1

1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B2904982
CAS No.: 2155855-21-1
M. Wt: 270.956
InChI Key: VMBPKFUMKXSWSB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a triazole ring substituted with a bromopropyl group, which imparts unique chemical properties. It is commonly used in organic synthesis and as an intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide typically involves the reaction of 1H-1,2,4-triazole with 3-bromopropylamine in the presence of hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and advanced purification techniques are often employed to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new triazole derivative with an amine substituent .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules .

Properties

IUPAC Name

1-(3-bromopropyl)-1,2,4-triazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.BrH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBPKFUMKXSWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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